molecular formula C17H20F3NO3 B5299449 8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Numéro de catalogue B5299449
Poids moléculaire: 343.34 g/mol
Clé InChI: HUUKXFDZZLOVLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBOA and belongs to the family of spirocyclic compounds. TBOA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs) and is used to study the role of EAATs in glutamate neurotransmission. TBOA has also been used to investigate the mechanisms underlying epileptic seizures and stroke. Furthermore, TBOA has been studied for its potential applications in drug development for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mécanisme D'action

TBOA acts as a competitive inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to increased excitatory neurotransmission. This mechanism of action makes TBOA a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to increase the extracellular concentration of glutamate in the brain, leading to increased excitatory neurotransmission. This effect has been associated with the development of epileptic seizures and stroke. TBOA has also been shown to impair learning and memory in animal models. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TBOA is its potency as an EAAT inhibitor. This makes it a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders. However, TBOA has limitations in terms of its selectivity for different EAAT subtypes. Furthermore, TBOA has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

Future research on TBOA should focus on improving its selectivity for different EAAT subtypes. This will enable more precise investigations into the role of glutamate neurotransmission in various neurological disorders. Furthermore, the development of TBOA analogs with improved pharmacokinetic properties could lead to the development of novel treatments for neurological disorders. Finally, future studies should investigate the potential applications of TBOA in other fields, such as drug delivery and materials science.
Conclusion:
In conclusion, TBOA is a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders. Its potent inhibitory effects on EAATs make it a valuable tool in neuroscience research. However, TBOA has limitations in terms of its selectivity for different EAAT subtypes and off-target effects. Future research should focus on improving its selectivity and developing novel treatments for neurological disorders.

Méthodes De Synthèse

TBOA has been synthesized using various methods, including the reaction of 3-(trifluoromethoxy)benzylamine with 1,4-dioxaspiro[4.5]decane-8,9-dione. Another method involves the reaction of 3-(trifluoromethoxy)benzyl chloride with 1-oxa-8-azaspiro[4.5]decane-7,9-dione in the presence of a base. The synthesis of TBOA requires careful attention to the reaction conditions, and the purity of the final product is critical for its scientific research applications.

Propriétés

IUPAC Name

9-[[3-(trifluoromethoxy)phenyl]methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)24-14-4-1-3-13(11-14)12-21-9-8-16(6-2-10-23-16)7-5-15(21)22/h1,3-4,11H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKXFDZZLOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)OC(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.